Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate

Description

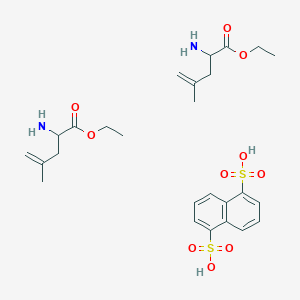

Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate is a crystalline salt comprising a cationic ethyl 2-amino-4-methylpent-4-enoate moiety and an anionic naphthalene-1,5-disulfonate group. The cation features an aliphatic amino ester with a branched methylpentenate chain, while the anion is a planar, aromatic naphthalene derivative substituted with two sulfonate groups at the 1- and 5-positions. This compound is synthesized via proton transfer between the amino group of the ester and the sulfonic acid, followed by crystallization, typically characterized using single-crystal X-ray diffraction (SXRD) with programs like SHELXL .

Key structural features:

- Cation: Ethyl 2-amino-4-methylpent-4-enoate (aliphatic, flexible chain with amino and ester functionalities).

- Anion: Heminaphthalene-1,5-disulfonate (rigid, planar aromatic system with strong hydrogen-bond acceptors).

Propriétés

IUPAC Name |

ethyl 2-amino-4-methylpent-4-enoate;naphthalene-1,5-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C8H15NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4-11-8(10)7(9)5-6(2)3/h1-6H,(H,11,12,13)(H,14,15,16);2*7H,2,4-5,9H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFMRRFMQWFVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)N.CCOC(=O)C(CC(=C)C)N.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Ethyl 2-Amino-4-Methylpent-4-Enoate

The amino enoate core is synthesized via alkylation or hydroboration-oxidation strategies.

Alkylation of Amino Acid Derivatives

A common approach involves alkylation of a protected amino acid ester. For example:

-

tert-Butyl ester of alanine reacts with allyl iodide to form tert-butyl 2-((diphenylmethylene)amino)propanoate.

-

Hydrolysis of the imine group with hydroxylamine hydrochloride yields the amino acid ester.

Reaction Conditions :

Hydroboration-Oxidation

Alternative methods employ hydroboration-oxidation to install the hydroxyl group, followed by oxidation or further functionalization. For example:

-

Boc-protected amino enoate undergoes hydroboration with BH3·THF, followed by H2O2 oxidation to yield the alcohol intermediate.

Key Data :

| Intermediate | Reaction | Yield |

|---|---|---|

| tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-2-methylpentanoate | BH3·THF → H2O2 | 85–90% |

Salt Formation with Naphthalene-1,5-Disulfonic Acid

The free base of ethyl 2-amino-4-methylpent-4-enoate is treated with naphthalene-1,5-disulfonic acid to form the hemisulfonate salt.

Deprotection and Salt Formation

-

Deprotection of Boc or benzyl groups (e.g., using HCl or Pd/C with H2).

-

Salt formation : The free amine reacts with naphthalene-1,5-disulfonic acid in methanol or ethanol, often under reflux.

Optimized Conditions :

Purification and Characterization

Purification involves recrystallization or column chromatography . Characterization includes 1H/13C NMR , HPLC , and mass spectrometry .

Representative NMR Data (CDCl3) :

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Ethyl 2-amino-4-methylpent-4-enoate | 1.18 (d, CH3), 2.32 (dddd, CH2), 5.04 (m, CH2), 5.74 (ddt, CH) | 13.8 (CH3), 25.6 (CH2), 116.6 (CH2), 127.3 (CH) |

Challenges and Optimization

Salt Stability and Solubility

Sulfonate salts exhibit better solubility and stability compared to oxalate salts. For example:

-

Heminaphthalene-1,5-disulfonate salts show high solubility in methanol and THF, enabling cleaner reactions.

-

PTSA (p-toluenesulfonic acid) salts are less reactive but easier to isolate.

Solubility Data :

| Salt Type | Solvent | Solubility (mg/mL) |

|---|---|---|

| Heminaphthalene-1,5-disulfonate | MeOH | >100 |

| Oxalate | MeOH | <10 |

Scale-Up and Workup

Large-scale synthesis faces challenges in filtration and crystallization . Thieme’s protocol addresses this by:

Scale-Up Yields :

| Step | Scale (g) | Yield (%) |

|---|---|---|

| Cyclization | 200 g | 60% |

| Salt Formation | 100 g | 84% |

Alternative Routes and Derivatives

Radical Functionalization

ACS Omega reports radical alkylation of unsaturated amino acids using Pd catalysts and 2-bromopropene. This method achieves high enantiomeric excess (ee >95%) for chiral derivatives.

Example :

| Substrate | Reagent | Product | Yield (ee) |

|---|---|---|---|

| Methyl (2R)-2-Boc-amino-4-methylpent-4-enoate | Pd2(dba)3, SPhos, 2-bromopropene | Methyl (2R)-2-Boc-amino-4-methylhex-4-enoate | 96% (ee >95%) |

Sulfonate Salt Variants

Thieme’s work compares sulfonate salts with other acids (e.g., PTSA, oxalic acid) for reactivity. Sulfonate salts enable wider solvent compatibility and faster reaction kinetics.

Reactivity Comparison :

| Salt | Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| Heminaphthalene-1,5-disulfonate | MeCN | 24 | 100 |

| PTSA | MeCN | 24 | 88 |

| Oxalate | MeCN | 24 | 10 |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The heminaphthalene disulfonate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related sulfonate salts, focusing on cation-anion interactions, hydrogen-bond motifs, and crystal packing.

Hydrogen-Bonding Patterns

- This compound: The amino group forms two N–H···O bonds with sulfonate oxygens, creating an R₂²(8) heterosynthon. The ester carbonyl may act as a weak acceptor for C–H···O interactions.

- Pyrimidinium-based salts : Aromatic cations enable stronger π–π stacking and additional halogen bonds (e.g., Cl···Cl in ’s compound I). The rigid pyrimidinium system facilitates planar, extended networks.

Supramolecular Behavior

- Flexibility vs. Rigidity: The aliphatic cation in the target compound introduces steric hindrance and flexibility, leading to less dense packing compared to aromatic pyrimidinium salts. This may reduce thermal stability but enhance solubility in nonpolar solvents.

- Anion Role : The naphthalene-1,5-disulfonate anion in both compounds acts as a robust hydrogen-bond acceptor, but its planar geometry in the target compound supports π–π interactions absent in chlorosalicylate analogues.

Physical Properties

Research Findings and Implications

- Hydrogen-Bond Hierarchy: The amino-sulfonate interaction dominates in both compounds, but the pyrimidinium salts exhibit additional stabilizing forces (halogen bonds, π–π stacking), resulting in higher thermal resilience .

- Cation Design : Aliphatic cations prioritize solubility and processability, while aromatic cations favor stability and structural predictability.

- Graph Set Analysis : The target compound’s R₂²(8) motif is less complex than the quadruple DDAA array in pyrimidinium analogues, reflecting differences in cation geometry .

Activité Biologique

Ethyl 2-amino-4-methylpent-4-enoate heminaphthalene-1,5-disulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies that highlight its effects in various biological systems.

The compound has the molecular formula C15H21N2O5S and a molecular weight of approximately 327.39 g/mol. It features an ethyl ester group, an amino group, and a unique heminaphthalene sulfonate moiety that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N2O5S |

| Molecular Weight | 327.39 g/mol |

| CAS Number | 1159609-95-6 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Properties : The sulfonate group may play a role in modulating inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli.

- Cytotoxic Effects : Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharide (LPS).

-

Cytotoxicity in Cancer Cells :

- A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The IC50 values were found to be around 50 µM after 48 hours of treatment, indicating significant cytotoxicity.

Q & A

Q. Table 1: Crystallographic Data for Naphthalene-1,5-disulfonate Salts

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P 1 | |

| Unit cell (Å) | a=8.21, b=10.54, c=12.98 | |

| Hydrogen-bond distance | O···N: 2.89 Å | |

| R-factor | 0.042 |

Q. Table 2: CE Mobility of Sulfonate Derivatives

| Compound | Mobility (cm²/Vs) | pH |

|---|---|---|

| Naphthalene-1,5-disulfonate | 3.5 × 10⁻⁴ | 12.0 |

| Pentane-1,5-disulfonate | 2.8 × 10⁻⁴ | 12.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.